Feprosidnine

Description

Properties

IUPAC Name |

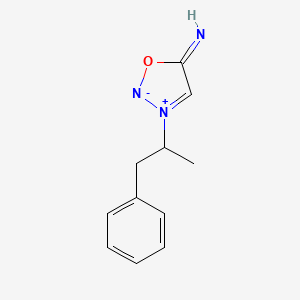

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCEELTJROKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3441-64-3 (mono-hydrochloride) | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801027235 | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-47-6 | |

| Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPROSIDNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Feprosidnine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1][2] Structurally classified as a mesoionic sydnone (B8496669) imine, it is related to another Russian-developed drug, mesocarb.[1][2] While its precise, complete mechanism of action has not been fully elucidated in publicly available English-language literature, it is recognized as a compound with a multifactorial pharmacological profile.[1][2][3] This guide provides a comprehensive overview of the known and proposed mechanisms of action of this compound, drawing from available data and the pharmacology of related compounds. It is intended to serve as a technical resource for researchers and professionals in drug development. The primary established effects of this compound include reversible monoamine oxidase (MAO) inhibition, along with modulatory actions on cholinergic, adrenergic, and opioid systems.[1][2][3] Furthermore, as a sydnone imine derivative, it is proposed to act as a nitric oxide (NO) donor.[1][2][4]

Core Pharmacological Profile: A Multi-Targeted Approach

This compound's complex psychostimulant and antidepressant effects are believed to arise from its interaction with several key neurotransmitter systems.[1] The relative contribution of each of these actions to its overall clinical profile is an area that warrants further investigation.

Monoamine Oxidase (MAO) Inhibition

A central feature of this compound's mechanism is its role as a reversible inhibitor of monoamine oxidase (MAO).[1] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant and psychostimulant effects. The reversibility of this inhibition is a key characteristic, suggesting a lower potential for certain adverse effects, such as the "cheese effect" associated with irreversible MAOIs.[5]

Quantitative Data Summary: Monoamine Oxidase Inhibition

| Compound | Target | IC50 / Ki | Selectivity | Reference |

| This compound | MAO-A, MAO-B | Not Available | Not Available | - |

| Clorgyline | MAO-A | IC50: 2.99 nM | MAO-A selective | [6] |

| Deprenyl (Selegiline) | MAO-B | IC50: 7.04 nM | MAO-B selective | [6] |

| Harmaline | MAO-A | IC50: 2.3 nM | MAO-A selective | [4] |

| Lazabemide | MAO-B | IC50: 18 nM | MAO-B selective | [4] |

Adrenergic System Modulation

This compound is reported to have adrenergic actions, contributing to its stimulant effects.[1][2] This likely involves mechanisms that increase the availability of norepinephrine in the synapse. This could be a secondary effect of MAO inhibition or may involve direct or indirect interactions with adrenergic receptors or transporters. Adrenergic drugs can mimic the effects of epinephrine (B1671497) and norepinephrine, leading to increased heart rate, blood pressure, and alertness.[7]

Cholinergic System Interaction

Cholinergic effects of this compound have been noted, although the specific interactions with nicotinic or muscarinic receptors are not well-defined in the available literature.[1][2] The cholinergic system is integral to cognitive functions such as learning and memory, and its modulation can contribute to the psychostimulant profile of a drug.[8][9]

Opioid System Activity

An intriguing aspect of this compound's pharmacology is its reported interaction with the opioid system.[1][2] The nature of this interaction, whether it is agonistic or antagonistic and at which opioid receptor subtypes (mu, delta, or kappa), is not specified. Opioid systems are involved in analgesia, mood regulation, and reward pathways.[10]

Quantitative Data Summary: Opioid Receptor Binding

Direct binding affinity data (Ki values) for this compound at opioid receptors are not available. The following table provides examples of Ki values for known opioid receptor ligands.

| Compound | Receptor | Ki (nM) | Activity | Reference |

| This compound | Mu, Delta, Kappa | Not Available | Not Available | - |

| DAMGO | Mu | 3.24 | Agonist | [11] |

| DPDPE | Delta | ~5 | Agonist | [12] |

| Dynorphin A | Kappa | - | Agonist | [13] |

| Naltrexone | Mu, Delta, Kappa | Antagonist | Antagonist | [14] |

Nitric Oxide (NO) Donation

As a sydnone imine, this compound belongs to a class of compounds known to be nitric oxide (NO) donors.[4][14] NO is a unique signaling molecule with a wide range of physiological roles, including vasodilation and neuromodulation. The release of NO from sydnone imines can occur under physiological conditions and may contribute to the overall pharmacological effects of this compound.[4]

Experimental Protocols for Elucidating the Mechanism of Action

The following section outlines the detailed methodologies for key experiments that would be employed to quantitatively characterize the multifaceted mechanism of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrates: A non-selective substrate like kynuramine (B1673886) or selective substrates such as serotonin for MAO-A and benzylamine (B48309) for MAO-B.

-

Assay Principle: A continuous spectrophotometric or fluorometric assay is commonly used. The enzymatic reaction produces a product that can be detected by a change in absorbance or fluorescence.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the enzyme, this compound dilutions, and a suitable buffer.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Selectivity is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A).

-

Reversibility Assay: To confirm the reversible nature of inhibition, a dialysis method can be employed where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including adrenergic, cholinergic, and opioid receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Prazosin for α1-adrenergic, [3H]QNB for muscarinic, [3H]DAMGO for mu-opioid).

-

Assay Principle: A competitive binding assay where this compound competes with the radioligand for binding to the receptor.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nitric Oxide (NO) Release Assay

Objective: To quantify the release of nitric oxide from this compound under physiological conditions.

Methodology:

-

Detection Method: A common method is the use of a nitric oxide-sensitive electrode or a chemiluminescence-based NO analyzer.

-

Procedure:

-

Prepare a solution of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Place the NO-sensitive electrode in the solution and monitor the real-time release of NO.

-

Alternatively, inject the this compound solution into the reaction chamber of a chemiluminescence analyzer, which detects the reaction of NO with ozone.

-

-

Data Analysis: The concentration of NO released over time is recorded. The rate and total amount of NO released can be calculated from this data.

Conclusion

This compound presents a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism appears to be reversible monoamine oxidase inhibition, which, in concert with its effects on the adrenergic, cholinergic, and potentially opioid systems, as well as its capacity for nitric oxide donation, contributes to its unique psychostimulant and antidepressant properties. A significant gap in the current understanding of this compound is the lack of publicly available, quantitative data on its interactions with these various targets. The experimental protocols outlined in this guide provide a framework for future research to quantitatively elucidate the intricate mechanism of action of this sydnone imine derivative. Such studies are crucial for a complete understanding of its therapeutic potential and for the development of novel compounds with similar multi-target profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. This compound [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug interactions with reversible monoamine oxidase-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypothesis-Driven Medication Discovery for the Treatment of Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic Drugs: Types, Uses, and Effects [healthline.com]

- 8. Cholinergic Functioning in Stimulant Addiction: Implications for Medications Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholinergic functioning in stimulant addiction: implications for medications development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reward Processing by the Opioid System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of amphetamine and sydnocarb on dopamine release and free radical generation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Sydnone Imines as a New Class of Promising Plant Growth and Stress Tolerance Modulators—A First Experimental Structure–Activity Overview [mdpi.com]

An In-depth Technical Guide to the Synthesis of Feprosidnine

For Researchers, Scientists, and Drug Development Professionals

Feprosidnine, also known as Sydnophen, is a psychostimulant drug that was developed in the Soviet Union. It belongs to the class of mesoionic sydnone (B8496669) imines and is structurally related to mesocarb. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of an α-aminonitrile intermediate, followed by nitrosation and cyclization to yield the final sydnone imine structure. The overall pathway can be summarized in three main stages:

Step 1: Synthesis of Glycolonitrile (B6354644)

The initial step involves the synthesis of glycolonitrile. One common method is the reaction of acetone (B3395972) cyanohydrin with a 40% formaldehyde (B43269) solution. This reaction is base-catalyzed and results in the formation of glycolonitrile and acetone as a by-product.[1]

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

The second step is the formation of the key intermediate, N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved through the reaction of glycolonitrile with amphetamine.[1] This reaction is a type of Strecker synthesis, a well-established method for the preparation of α-aminonitriles from an aldehyde (or a source like glycolonitrile which can be considered a formaldehyde equivalent), an amine, and a cyanide source. The reaction between amphetamine, formaldehyde, and a cyanide source leads to the formation of the α-aminonitrile.

Step 3: Nitrosylation and Cyclization to this compound

The final step in the synthesis of this compound involves the nitrosylation of the secondary amine of N-(1-phenyl-2-propylamine)-acetonitrile, followed by an acid-catalyzed cyclization of the resulting N-nitroso compound to form the sydnone imine ring. The nitrosylation is typically carried out using nitrous acid, which can be generated in situ from the reaction of sodium nitrite (B80452) with a strong acid, such as hydrochloric acid.[1] This cyclization is a characteristic reaction for the formation of sydnone imines from N-substituted α-aminonitriles.[2]

Experimental Protocols

Step 1: Synthesis of Glycolonitrile

Due to the hazardous nature of the reagents, this procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A detailed experimental protocol for the synthesis of glycolonitrile from formaldehyde and potassium cyanide is as follows:

-

In a reaction vessel, a solution of potassium cyanide in water is prepared.

-

A solution of 37% formaldehyde in water is slowly added to the potassium cyanide solution while maintaining a low temperature (below 10 °C) with stirring.

-

After the addition is complete, the reaction is allowed to stand for a short period.

-

Dilute sulfuric acid is then added slowly while keeping the temperature low, leading to the precipitation of potassium sulfate (B86663).

-

The pH of the solution is carefully adjusted to approximately 3.0 using a potassium hydroxide (B78521) solution.

-

The glycolonitrile product is extracted from the aqueous solution using a continuous ether extractor.

-

The ether extract is dried over anhydrous calcium sulfate, and the ether is removed by distillation.

-

The resulting crude glycolonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

This procedure involves amphetamine, a controlled substance, and should only be conducted in a licensed facility with the appropriate legal permissions.

A general procedure for the Strecker-type synthesis of N-(1-phenyl-2-propylamine)-acetonitrile is as follows:

-

To a solution of amphetamine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), an aqueous solution of formaldehyde (e.g., 37% formalin) is added.

-

A solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide) in water is then added dropwise to the reaction mixture while maintaining a controlled temperature (typically at or below room temperature).

-

The reaction mixture is stirred for a specified period to allow for the formation of the α-aminonitrile.

-

Upon completion of the reaction, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude N-(1-phenyl-2-propylamine)-acetonitrile, which can be further purified by methods such as column chromatography or distillation if necessary.

Step 3: Nitrosylation and Cyclization to this compound

This procedure involves the formation of a nitroso compound and should be handled with care due to the potential for mutagenicity.

The final conversion of N-(1-phenyl-2-propylamine)-acetonitrile to this compound is carried out as follows:

-

The N-(1-phenyl-2-propylamine)-acetonitrile is dissolved in a suitable solvent, typically an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aminonitrile. The nitrous acid generated in situ reacts with the secondary amine to form the N-nitroso intermediate.

-

After the addition of sodium nitrite is complete, the reaction mixture is stirred at a low temperature for a period to ensure complete nitrosation.

-

The reaction mixture is then carefully neutralized or made slightly basic to facilitate the cyclization of the N-nitroso intermediate to the sydnone imine ring.

-

The this compound product precipitates from the solution and is collected by filtration.

-

The collected solid is washed with cold water and dried to afford the final product. The reported yield for this step is 51.5% based on the initial amount of the amine intermediate.[1]

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| 1 | Acetone cyanohydrin, Formaldehyde | Glycolonitrile | N/A |

| 2 | Glycolonitrile, Amphetamine | N-(1-phenyl-2-propylamine)-acetonitrile | N/A |

| 3 | N-(1-phenyl-2-propylamine)-acetonitrile, Sodium Nitrite, Hydrochloric Acid | This compound | 51.5 |

N/A: Data not available in the searched sources.

Mandatory Visualization

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide on the Core Chemical Properties of Feprosidnine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1] Structurally classified as a mesoionic sydnone (B8496669) imine, it exhibits a complex pharmacological profile that has garnered scientific interest.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methodologies, and its multifaceted mechanism of action, to support further research and development.

Core Chemical Properties

This compound is a chiral compound, and the racemic mixture is typically used. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Imino-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide | [1][2] |

| Synonyms | Sydnophen | [1] |

| CAS Number | 22293-47-6 | [1] |

| Chemical Formula | C₁₁H₁₃N₃O | [1][2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | Solid powder | MedKoo Biosciences |

| Melting Point | 158 °C (hydrochloride salt) | erowid.org |

| Solubility | Soluble in DMSO. The hydrochloride salt is very soluble in water and soluble in ethanol. | MedKoo Biosciences, erowid.org |

| LogP (calculated) | 2.7 | PubChem |

| Stereochemistry | Racemic | precisionFDA |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step process involving the formation of a key nitrile intermediate followed by nitrosation and cyclization to form the sydnone imine ring.[1]

Step 1: Formation of Glycolonitrile (B6354644)

A base-catalyzed reaction between acetone (B3395972) cyanohydrin and a 40% formaldehyde (B43269) solution yields glycolonitrile.[1]

Step 2: Synthesis of N-(1-phenyl-2-propylamine)-acetonitrile

Amphetamine is added to the glycolonitrile from the previous step. The reaction is allowed to proceed overnight to form N-(1-phenyl-2-propylamine)-acetonitrile.[1]

Step 3: Nitrosative Cyclization

The final step involves the nitrosylation of the amino group of N-(1-phenyl-2-propylamine)-acetonitrile. This is achieved by the in situ generation of nitrous acid from the reaction of sodium nitrite (B80452) with hydrochloric acid. This leads to the formation of the this compound ring structure with a reported yield of 51.5% based on the initial weight of the amine.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Mechanism of Action and Signaling Pathways

This compound exhibits a complex, multi-target mechanism of action, which contributes to its unique pharmacological profile.[1][2] Its effects include reversible monoamine oxidase inhibition, as well as cholinergic, adrenergic, opioid, and nitric oxide-donating actions.[1][2]

Reversible Monoamine Oxidase (MAO) Inhibition

This compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to underlie its antidepressant and stimulant effects. The specific inhibitory activity of this compound against MAO-A versus MAO-B isoforms requires further quantitative investigation.

Cholinergic Signaling

This compound has been reported to exert effects on the cholinergic system.[2] This may involve modulation of acetylcholine (B1216132) release or direct interaction with nicotinic and muscarinic acetylcholine receptors.[7][8] Activation of these receptors can lead to a variety of downstream effects, including alterations in neuronal excitability and neurotransmitter release.[9] The precise nature of this compound's interaction with the cholinergic system warrants more detailed investigation.

Adrenergic Signaling

The pharmacological profile of this compound includes interactions with the adrenergic system.[2] This could involve direct or indirect modulation of α- and β-adrenergic receptors.[10][11] Adrenergic receptors are G-protein coupled receptors that, upon activation, can lead to various cellular responses through second messenger systems like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3).[12] The specific adrenergic receptor subtypes targeted by this compound and the resulting downstream signaling cascades are areas for further research.

Opioid Receptor Interaction

This compound's mechanism of action also involves the opioid system.[2] This suggests potential interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors.[13][14][15][16] These receptors are also G-protein coupled and play a crucial role in analgesia, mood, and reward pathways. The binding affinities of this compound for the different opioid receptor subtypes and its functional activity as an agonist or antagonist remain to be fully elucidated.

Nitric Oxide (NO) Donation

A key feature of sydnone imines, including this compound, is their ability to act as nitric oxide (NO) donors.[17] NO is a critical signaling molecule involved in various physiological processes, including vasodilation. The sydnone imine ring can undergo decomposition to release NO, which then activates soluble guanylate cyclase (sGC).[18][19][20] Activated sGC catalyzes the conversion of GTP to cGMP, a second messenger that mediates many of the downstream effects of NO.[18][20][21]

Conclusion

This compound is a fascinating molecule with a rich chemical and pharmacological profile. Its multifaceted mechanism of action, involving at least five distinct signaling pathways, presents a unique opportunity for the development of novel therapeutics. This technical guide has summarized the current knowledge of this compound's chemical properties, synthesis, and biological activities. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various biological targets and to explore its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholine Release in Prefrontal Cortex Promotes Gamma Oscillations and Theta–Gamma Coupling during Cue Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Presynaptic effects of muscarine on ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of spermine NONOate: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Feprosidnine: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1][2][3] It belongs to the class of sydnone (B8496669) imines and is structurally related to mesocarb (Sydnocarb).[1][2] While it shares stimulant properties with mesocarb, this compound was noted for its distinct antidepressant effects and was used to treat conditions such as asthenic and apathic depressions, fatigue, and narcolepsy.[1][2] this compound exhibits a complex and multifaceted pharmacological profile, engaging with several key neurotransmitter systems. This technical guide provides an in-depth exploration of its core pharmacological characteristics, supported by available data, experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Profile

This compound's effects are attributed to its interactions with multiple molecular targets, including monoamine transporters and enzymes, as well as its influence on cholinergic, adrenergic, and nitric oxide signaling pathways.[1][2][4]

Monoaminergic Activity

While specific quantitative data for this compound's affinity for monoamine transporters is limited in publicly available literature, its pharmacological activity is understood to involve the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) systems. This is primarily through the inhibition of their respective transporters (DAT, NET, and SERT) and the inhibition of monoamine oxidase (MAO), the enzyme responsible for their degradation.

Data for the structurally similar compound, mesocarb (Sydnocarb), provides insight into the potential monoamine transporter interaction profile of this compound.

Table 1: Monoamine Transporter Inhibition Profile of Mesocarb (Sydnocarb)

| Transporter | IC50 (µM) | Species/System |

| Dopamine Transporter (DAT) | 0.49 ± 0.14 | Human (recombinant) |

| Norepinephrine Transporter (NET) | 34.9 ± 14.08 | Human (recombinant) |

| Serotonin Transporter (SERT) | 494.9 ± 17.00 | Human (recombinant) |

This compound is also described as a reversible inhibitor of monoamine oxidase (MAO).[2][5] Inhibition of MAO-A and MAO-B would lead to increased synaptic concentrations of monoamine neurotransmitters, contributing to its antidepressant and stimulant effects. Specific IC50 or Ki values for this compound against MAO-A and MAO-B are not well-documented in available literature.

Cholinergic and Adrenergic Activity

This compound is reported to possess both cholinergic and adrenergic actions.[1][2][4] The specific receptor subtypes involved and the nature of these interactions (agonist or antagonist activity) are not extensively detailed in the available literature. However, its influence on these systems likely contributes to its overall psychostimulant and physiological effects.

Nitric Oxide Donating Properties

A key feature of the sydnone imine chemical class is the ability to act as nitric oxide (NO) donors.[6][7][8] This process is believed to occur through the metabolic conversion of the sydnonimine to its open-ring form, which then releases NO.[6][7] This release of NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.[6][7]

Pharmacokinetics

Signaling Pathways

The diverse pharmacological effects of this compound can be attributed to its modulation of several key signaling pathways.

Dopaminergic and Noradrenergic Signaling

By inhibiting the dopamine and norepinephrine transporters, this compound increases the extracellular concentrations of these neurotransmitters. This leads to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

Caption: this compound's inhibition of DAT increases synaptic dopamine, modulating postsynaptic signaling.

Adrenergic Signaling

This compound's adrenergic activity would involve interaction with α and/or β adrenergic receptors, leading to a variety of physiological responses.

Caption: this compound's potential interaction with adrenergic receptors and their signaling pathways.

Nitric Oxide Signaling

As a sydnone imine, this compound is a putative nitric oxide donor. The released NO activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent physiological effects such as vasodilation.

Caption: The proposed nitric oxide signaling pathway initiated by this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the pharmacological profile of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common in vitro fluorometric method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

-

MAO Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a specific substrate)

-

Fluorogenic Probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Test Compound (this compound)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and test compounds in MAO Assay Buffer.

-

Assay Reaction: In a 96-well plate, add the following to each well:

-

MAO Assay Buffer

-

Test compound at various concentrations (or positive control/vehicle)

-

MAO-A or MAO-B enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate and the HRP/probe mixture to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for adrenergic receptor subtypes.

Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1, β1, β2)

-

Radiolabeled ligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Cyanopindolol for β receptors)

-

Unlabeled competitor (this compound)

-

Non-specific binding control (a high concentration of a known antagonist for the receptor)

-

Assay Buffer

-

96-well filter plates with glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

Radiolabeled ligand at a fixed concentration (near its Kd)

-

Varying concentrations of the unlabeled test compound (this compound)

-

Membrane preparation

-

For non-specific binding wells, add a saturating concentration of a known antagonist instead of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Nitric Oxide (NO) Donor Assay

This protocol describes a colorimetric method to determine the NO-donating capacity of a compound.

Principle: The assay measures the total amount of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), the stable breakdown products of NO in aqueous solution. Nitrate is first reduced to nitrite by nitrate reductase. Total nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.

Materials:

-

Test compound (this compound)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Nitrate Reductase

-

NADH

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Nitrate and Nitrite standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Incubate this compound at various concentrations in the assay buffer for a defined period to allow for NO release and conversion to nitrite/nitrate.

-

Nitrate Reduction: Add nitrate reductase and NADH to all samples and standards (except nitrite standards) and incubate to convert nitrate to nitrite.

-

Color Development: Add the Griess reagent to all wells and incubate at room temperature to allow for color development.

-

Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the nitrate and nitrite standards.

-

Calculate the concentration of total nitrite in the samples from the standard curve.

-

Determine the amount of NO released by this compound.

-

Conclusion

This compound is a psychostimulant with a unique pharmacological profile characterized by its influence on multiple neurotransmitter systems. While its primary actions are believed to be mediated through the inhibition of monoamine reuptake and monoamine oxidase, its effects on cholinergic, adrenergic, and nitric oxide signaling pathways contribute to its complex spectrum of activity. The lack of specific quantitative binding and pharmacokinetic data for this compound in the public domain highlights the need for further research to fully elucidate its molecular mechanisms. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are essential for a comprehensive understanding of this intriguing compound and for guiding future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [bionity.com]

- 4. This compound [chemeurope.com]

- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

Feprosidnine and Monoamine Oxidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known as Sydnophen, is a psychostimulant drug with antidepressant properties developed in the Soviet Union in the 1970s.[1][2] One of its primary mechanisms of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This guide provides an in-depth technical overview of the monoamine oxidase inhibition by this compound, including its mechanism of action, the general downstream signaling effects, and standardized experimental protocols for assessing MAO inhibition. Due to the limited availability of specific quantitative data for this compound in contemporary, accessible literature, this guide also presents generalized data and protocols to serve as a foundational resource for researchers in this area.

Introduction to this compound

This compound is a mesoionic sydnone (B8496669) imine that is structurally related to mesocarb.[1] It was clinically used for conditions such as asthenic and apathic depressions, fatigue, and narcolepsy.[1][2] Its multifaceted pharmacological profile includes not only reversible MAO inhibition but also cholinergic, adrenergic, and opioid receptor interactions.[1][2] The reversible nature of its MAO inhibition is a key feature, distinguishing it from older, irreversible MAO inhibitors (MAOIs).

Monoamine Oxidase and its Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin (B10506), dopamine, and norepinephrine. There are two main isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is generally associated with antidepressant effects.

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine. Its inhibition is a therapeutic strategy in the management of Parkinson's disease.

Inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, which is believed to be the primary mechanism behind the therapeutic effects of MAOI drugs.

This compound's Interaction with Monoamine Oxidase

This compound acts as a reversible inhibitor of monoamine oxidase.[1][2] This reversibility suggests that this compound binds to the enzyme non-covalently, and its inhibitory effect can be overcome by an increase in substrate concentration or through metabolic clearance of the drug. This characteristic potentially offers a better safety profile compared to irreversible MAOIs, particularly concerning dietary tyramine (B21549) interactions (the "cheese effect").

Quantitative Analysis of MAO Inhibition

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | MAO-A | Data not available | Data not available | Reversible |

| This compound | MAO-B | Data not available | Data not available | Reversible |

| Reference A | MAO-A | Value | Value | Type |

| Reference B | MAO-B | Value | Value | Type |

Data for reference compounds would be populated from established literature values to provide context.

Experimental Protocols for Assessing MAO Inhibition

The following is a generalized, detailed protocol for an in vitro fluorometric assay to determine the MAO inhibitory activity of a compound like this compound.

Principle

This assay measures the activity of MAO-A or MAO-B by monitoring the production of a fluorescent product resulting from the enzymatic oxidation of a substrate. The inhibition of this activity by a test compound is quantified by a decrease in the fluorescent signal.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine (B1673886) or a commercial proprietary substrate)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

Reaction Mixture Preparation: Prepare a master mix containing the MAO substrate, fluorescent probe, and HRP in phosphate buffer.

-

Assay Plate Setup:

-

Add the diluted test compounds and reference inhibitors to the wells of the 96-well plate.

-

Include control wells:

-

100% Activity Control: Contains all reagents except the inhibitor (add vehicle instead).

-

Blank Control: Contains all reagents except the MAO enzyme.

-

-

-

Enzyme Addition and Incubation: Add the MAO-A or MAO-B enzyme solution to all wells except the blank controls to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

-

Data Analysis:

-

Subtract the fluorescence of the blank control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Reversibility

To confirm the reversible nature of inhibition by this compound, a dialysis or a rapid dilution method can be employed. In a dialysis experiment, the enzyme is pre-incubated with an inhibitory concentration of this compound and then dialyzed against a large volume of buffer. A significant recovery of enzyme activity after dialysis indicates reversible inhibition.

Signaling Pathways and Downstream Effects

The inhibition of MAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft. This modulation of neurotransmitter levels triggers a cascade of downstream signaling events within the neuron.

Caption: Downstream effects of MAO inhibition by this compound.

Increased binding of neurotransmitters to their postsynaptic receptors can activate various intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways.[3][4] Chronic administration of MAOIs has been shown to lead to adaptive changes in receptor density and sensitivity, as well as alterations in gene expression related to neuroplasticity. These long-term changes are thought to underlie the sustained therapeutic effects of these drugs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of a potential MAO inhibitor.

Caption: Experimental workflow for in vitro MAO inhibition assay.

Conclusion

This compound's reversible inhibition of monoamine oxidase represents a key aspect of its pharmacological profile, contributing to its antidepressant and stimulant effects. While specific quantitative data on its interaction with MAO-A and MAO-B are not widely available in modern literature, the established methodologies for assessing MAO inhibition provide a clear framework for future research. A thorough characterization of this compound's inhibitory profile and its downstream signaling effects would provide valuable insights for the development of novel therapeutics with improved efficacy and safety profiles. Further investigation into historical, non-English language scientific literature may be necessary to uncover more specific data on this compound.

References

Feprosidnine's Cholinergic and Adrenergic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known as Sydnophen, is a psychostimulant and antidepressant drug developed in the Soviet Union. Its multifaceted mechanism of action is understood to involve interactions with multiple neurotransmitter systems, including the cholinergic and adrenergic systems. This technical guide provides an in-depth overview of the known cholinergic and adrenergic effects of this compound, details the underlying signaling pathways, and presents standardized experimental protocols for the characterization of such compounds. A notable limitation in the current body of public-domain scientific literature is the absence of specific quantitative data (e.g., Ki, EC50, IC50) for this compound's interaction with specific cholinergic and adrenergic receptor subtypes. The information that is available is primarily qualitative and descriptive.

Limitation on Quantitative Data

Despite extensive searches of scientific databases and literature, including Russian-language sources, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50 or IC50 values) for this compound at cholinergic and adrenergic receptors are not available in the public domain. This is likely due to the drug's development era and location, with much of the primary research potentially remaining in non-digitized, proprietary, or not widely disseminated Russian-language archives. The following sections, therefore, focus on the qualitative descriptions of its effects and provide the standard methodologies that would be employed to generate such quantitative data.

Cholinergic Effects of this compound

This compound is reported to possess anticholinergic activity[1][2][3]. This suggests that it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors. The clinical implications of this anticholinergic action could contribute to its side-effect profile, which may include dry mouth, blurred vision, and cognitive effects. However, without quantitative data, the potency and receptor subtype selectivity of this anticholinergic effect remain unknown.

Overview of Cholinergic Signaling Pathways

The cholinergic system comprises two main types of receptors: muscarinic and nicotinic acetylcholine receptors.

-

Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Nicotinic Receptors: These are ligand-gated ion channels that, upon binding acetylcholine, allow the influx of cations, leading to depolarization of the cell membrane.

Below is a diagram illustrating the general signaling pathways for muscarinic acetylcholine receptors.

Adrenergic Effects of this compound

This compound has been shown to enhance the effects of epinephrine (B1671497) and norepinephrine, suggesting a positive modulation of the adrenergic system[1][2][4]. This could be achieved through several mechanisms, such as inhibition of reuptake transporters for these neurotransmitters or direct agonist activity at adrenergic receptors. Its psychostimulant properties are likely, at least in part, mediated by these adrenergic effects.

Overview of Adrenergic Signaling Pathways

Adrenergic receptors are GPCRs that are divided into two main groups: alpha (α) and beta (β) receptors, each with subtypes.

-

α1-Adrenergic Receptors: These are coupled to Gq proteins, and their activation leads to a signaling cascade similar to M1/M3/M5 muscarinic receptors, resulting in increased intracellular calcium.

-

α2-Adrenergic Receptors: These are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels, similar to M2/M4 muscarinic receptors.

-

β-Adrenergic Receptors (β1, β2, β3): These are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA).

Below is a diagram illustrating the general signaling pathways for adrenergic receptors.

Experimental Protocols for Characterization

To quantitatively assess the cholinergic and adrenergic effects of a compound like this compound, a series of in vitro pharmacological assays are required. The following are detailed, representative protocols for such investigations.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay measures the affinity of an unlabeled compound (this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a specific cholinergic or adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]-QNB for muscarinic receptors, [3H]-prazosin for α1-adrenergic receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific binding control.

-

Competition: Cell membranes + Radioligand + this compound dilution.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Agonist/Antagonist Potency (EC50/IC50)

These assays measure the biological response following receptor activation or inhibition.

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic or cholinergic receptors and to quantify its potency (EC50 or IC50).

Materials:

-

A cell line stably expressing the Gs- or Gi-coupled receptor of interest.

-

Cell culture medium.

-

Assay buffer.

-

A known agonist for the receptor.

-

This compound.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

-

For agonist mode: Add serial dilutions of this compound and incubate.

-

For antagonist mode: Add serial dilutions of this compound, followed by a fixed concentration (e.g., EC80) of a known agonist, and incubate.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

Data Analysis:

-

Agonist mode: Plot the cAMP concentration versus the log concentration of this compound to determine the EC50.

-

Antagonist mode: Plot the cAMP concentration versus the log concentration of this compound to determine the IC50.

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled adrenergic or cholinergic receptors and to quantify its potency (EC50 or IC50).

Materials:

-

A cell line stably expressing the Gq-coupled receptor of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

A known agonist for the receptor.

-

This compound.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Measure the baseline fluorescence.

-

For agonist mode: Inject serial dilutions of this compound and measure the change in fluorescence over time.

-

For antagonist mode: Inject serial dilutions of this compound, incubate briefly, then inject a fixed concentration of a known agonist and measure the change in fluorescence.

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Agonist mode: Plot the peak response versus the log concentration of this compound to determine the EC50.

-

Antagonist mode: Plot the peak response versus the log concentration of this compound to determine the IC50.

Conclusion

This compound (Sydnophen) is a pharmacologically complex drug with known effects on the cholinergic and adrenergic systems. The available literature qualitatively describes it as having anticholinergic properties and enhancing the effects of adrenergic neurotransmitters. However, a significant gap exists in the form of quantitative data to precisely define its receptor interaction profile. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate the specific binding affinities and functional potencies of this compound at various cholinergic and adrenergic receptor subtypes. Such data are crucial for a comprehensive understanding of its mechanism of action and for informing the development of new therapeutics with refined pharmacological profiles.

References

- 1. Описание ФЕПРОЗИДНИН показания, дозировки, противопоказания активного вещества this compound [vidal.ru]

- 2. ФЕПРОЗИДНИН, this compound - инструкция по применению лекарства, отзывы, описание, цена - купить препарат ФЕПРОЗИДНИН в аптеке на RusMedServ.com [rusmedserv.com]

- 3. ФЕПРОЗИДНИН - this compound - FEPROZIDNIN - Cправочник 03.crimea.com - Описание [03.crimea.com]

- 4. Фепрозиднин — Википедия [ru.wikipedia.org]

An In-depth Technical Guide to Feprosidnine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of feprosidnine and its structural analogs, focusing on their synthesis, pharmacological activity, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents targeting the central nervous system and cardiovascular system.

Introduction to this compound and Sydnonimines

This compound, also known as Sydnophen, is a psychostimulant drug developed in the 1970s.[1] Structurally, it belongs to the class of mesoionic compounds known as sydnonimines. This compound is a derivative of amphetamine and is characterized by the presence of a sydnonimine ring. This unique heterocyclic system is responsible for the diverse pharmacological profile of this compound and its analogs, which includes monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation.[1]

The sydnonimine ring is an aromatic, mesoionic heterocycle that does not have a single classical valence structure and is better represented as a hybrid of resonance structures. This electron distribution contributes to its unique chemical properties and biological activities.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs typically involves a three-step process starting from the corresponding α-amino acid or its nitrile derivative.[2]

General Synthetic Pathway

The classical synthesis of the sydnonimine ring involves:

-

N-Nitrosation: The secondary amine of an N-substituted α-aminonitrile is nitrosated using agents like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[2]

-

Cyclization: The resulting N-nitroso-α-aminonitrile undergoes acid-catalyzed cyclization to form the sydnonimine hydrochloride salt.[2]

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of sydnonimine hydrochlorides.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a representative this compound analog.

Step 1: Synthesis of N-(1-phenylpropan-2-yl)aminoacetonitrile

-

To a solution of 1-phenylpropan-2-amine (amphetamine) (13.5 g, 0.1 mol) in diethyl ether (100 mL), add glycolonitrile (B6354644) (5.7 g, 0.1 mol).

-

Stir the mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure. The resulting oil is the desired N-(1-phenylpropan-2-yl)aminoacetonitrile and is used in the next step without further purification.

Step 2: N-Nitrosation and Cyclization to 3-(1-phenylpropan-2-yl)sydnonimine hydrochloride (this compound)

-

Dissolve the crude N-(1-phenylpropan-2-yl)aminoacetonitrile in diethyl ether (150 mL) and cool to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

-

With vigorous stirring, add concentrated hydrochloric acid (10 mL, 0.12 mol) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0°C for 2 hours and then at room temperature for 12 hours.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Bubble dry hydrogen chloride gas through the ethereal solution. The sydnonimine hydrochloride will precipitate.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

-

Recrystallize from ethanol/ether to obtain pure 3-(1-phenylpropan-2-yl)sydnonimine hydrochloride.

Characterization Data:

-

Appearance: White crystalline solid.

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) will be consistent with the structure, showing signals for the phenyl, propyl, and sydnonimine ring protons.

-

¹³C NMR (DMSO-d₆): Signals will correspond to the carbons of the phenyl, propyl, and sydnonimine rings.

-

Mass Spectrometry (ESI+): The molecular ion peak corresponding to the protonated molecule [M+H]⁺ should be observed.

Pharmacology of this compound Analogs

The pharmacological effects of this compound and its analogs are primarily attributed to two mechanisms: monoamine oxidase (MAO) inhibition and nitric oxide (NO) donation.

Monoamine Oxidase (MAO) Inhibition

This compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in psychostimulant and antidepressant effects.

Structure-Activity Relationship (SAR) for MAO Inhibition:

| Compound/Analog | R-group at 3-position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |

| This compound | 1-phenylpropan-2-yl | Data not available | Data not available | Data not available |

| Analog 1 | Benzyl | Data not available | Data not available | Data not available |

| Analog 2 | 4-Chlorobenzyl | Data not available | Data not available | Data not available |

| Analog 3 | Morpholinoethyl | Data not available | Data not available | Data not available |

Note: Specific IC₅₀ values for a direct series of this compound analogs are not consistently reported in publicly available literature. The table structure is provided for illustrative purposes.

Generally, for amphetamine-like structures, substitutions on the phenyl ring and modifications of the alkyl chain can significantly alter MAO inhibitory activity and selectivity.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the MAO inhibitory activity of test compounds.

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for a fluorometric assay or benzylamine (B48309) for a spectrophotometric assay.

-

Procedure:

-

Prepare a series of dilutions of the test compound and a positive control (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

-

Pre-incubate the enzyme with the test compound or vehicle at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the product formation using a fluorescence or absorbance plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Nitric Oxide (NO) Donation and cGMP Signaling

Sydnonimines are known to be nitric oxide (NO) donors. This property is responsible for their cardiovascular effects, such as vasodilation. The release of NO from the sydnonimine ring is a complex process that can occur through enzymatic and non-enzymatic pathways. The released NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation.

Caption: Simplified signaling pathway of NO-mediated vasodilation.

Experimental Protocol: Nitric Oxide Release Assay (Oxyhemoglobin Method)

This protocol measures the release of NO from a donor compound by monitoring the oxidation of oxyhemoglobin to methemoglobin.

-

Reagents:

-

Oxyhemoglobin solution (prepared from fresh red blood cells).

-

Test compound solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Procedure:

-

Prepare a solution of the test compound in PBS.

-

In a cuvette, mix the oxyhemoglobin solution with PBS.

-

Record the baseline absorbance spectrum (400-700 nm).

-

Add the test compound solution to the cuvette and mix.

-

Monitor the change in absorbance over time at the characteristic wavelengths for oxyhemoglobin (e.g., 415 nm) and methemoglobin (e.g., 401 nm).

-

The rate of NO release can be calculated from the rate of increase in methemoglobin concentration, using the extinction coefficient for methemoglobin.

-

Conclusion

This compound and its structural analogs represent a versatile class of compounds with a dual mechanism of action involving MAO inhibition and nitric oxide donation. This unique pharmacological profile makes them attractive candidates for the development of novel therapeutics for a range of disorders, from depression and Parkinson's disease to cardiovascular conditions. Further research into the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. This technical guide provides a foundational understanding and practical methodologies to aid in these research and development endeavors.

References

Feprosidnine: A Technical Guide on Therapeutic Indications and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, known by its brand name Sydnophen, is a psychostimulant drug developed in the Soviet Union in the 1970s.[1] Structurally related to mesocarb, this compound distinguishes itself with inherent antidepressant properties.[1] This guide provides a comprehensive overview of the therapeutic indications, pharmacological profile, and underlying mechanisms of action of this compound, tailored for a scientific audience. While detailed quantitative data from contemporary clinical trials are scarce in readily accessible literature, this document synthesizes the available information to support further research and development.

Therapeutic Indications

This compound is primarily indicated for the treatment of conditions characterized by apathy, anergia, and depressed mood.[1] Its stimulating and antidepressant effects make it suitable for a specific subset of psychiatric and neurological disorders.

Table 1: Therapeutic Indications of this compound

| Indication | Description | Typical Daily Dosage |

| Apathic and Asthenic Depressions | Characterized by a lack of motivation, emotional flatness, and profound fatigue. This compound's stimulant properties help to counteract these symptoms.[1] | 10-50 mg[1] |

| Fatigue | Addresses debilitating physical and mental fatigue not resolved by rest. | 10-50 mg[1] |

| Apathic Syndrome | A condition marked by a severe lack of interest and concern in oneself and the surrounding environment. | 10-50 mg[1] |

| Narcolepsy | A chronic neurological condition that disrupts the sleep-wake cycle, for which this compound's stimulant effects can be beneficial.[1] | 10-50 mg[1] |

One Russian study highlighted the use of Sydnophen in treating astheno-depressive states, noting its distinct stimulating component in its thymoanaleptic (mood-lifting) action. The drug was reported to be rapidly absorbed and to have an effect within a day of a single dose. It was also suggested to be effective for obsessive-phobic symptoms associated with neurotic-level apathetic depression, with a notable absence of common somatic and vegetative side effects and no associated weight gain.

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex and multifaceted mechanism of action, which is not yet fully elucidated.[1][2] Its effects are attributed to its influence on several key neurotransmitter and signaling pathways.

Table 2: Summary of this compound's Mechanisms of Action

| Mechanism | Description | Potential Therapeutic Relevance |

| Reversible Monoamine Oxidase (MAO) Inhibition | This compound acts as a reversible inhibitor of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to increased synaptic availability of these neurotransmitters.[1] | Antidepressant and mood-elevating effects. |

| Adrenergic Actions | The drug exhibits pre- and postsynaptic activation of peripheral adrenergic transmission. | Stimulant and wakefulness-promoting effects. |

| Cholinergic Actions | This compound has been noted to have peripheral cholinolytic (anticholinergic) effects. | Contribution to its overall psychotropic effects. |

| Opioid System Interaction | Studies on identified neurons in snails have shown naloxone-dependent effects of this compound, suggesting an interaction with the opioid system. | Potential modulation of mood and reward pathways. |

| Nitric Oxide (NO) Donation | This compound is considered an exogenous donor of nitric oxide.[2] | Vasodilatory and neuromodulatory effects. |

The combined effects of MAO inhibition and its influence on adrenergic, cholinergic, opioid, and nitric oxide systems likely contribute synergistically to its therapeutic profile, addressing both the depressive and asthenic components of the targeted disorders.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound on MAO-A and MAO-B isoforms.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from rat liver or brain tissue.

-

Substrate: A specific substrate for each isoform is used, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B. The substrate is often coupled with a fluorometric or colorimetric detection system.

-